Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl-
Description
Its molecular formula is C₁₄H₂₄N₆O₂, and it is structurally characterized by rigidity due to the aromatic phenyl rings and steric hindrance from the dimethyl substituents .
Applications and Regulatory Status The compound is commercially known as HN-150 or Z-UDT and is utilized as an anti-yellowing agent in polymers and materials to inhibit UV-induced degradation . Its permissible concentration in products is capped at 0.1% .
Properties
IUPAC Name |
1-(dimethylamino)-3-[4-[[4-(dimethylaminocarbamoylamino)phenyl]methyl]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-24(2)22-18(26)20-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)21-19(27)23-25(3)4/h5-12H,13H2,1-4H3,(H2,20,22,26)(H2,21,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQABZFKTYXFIJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074251 | |
| Record name | Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85095-61-0 | |
| Record name | N,N′-(Methylenedi-4,1-phenylene)bis[2,2-dimethylhydrazinecarboxamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85095-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis(2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085095610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of Yellow Inhibitor HN-150 is plastic products . It is used as an anti-yellowing agent in these materials, effectively preventing yellowing caused by ultraviolet radiation or thermal oxidation.
Mode of Action
Yellow Inhibitor HN-150 works by inhibiting oxidative reactions . This inhibition prevents the yellowing of plastic products that can occur due to exposure to ultraviolet radiation or heat.
Biochemical Pathways
It is known that the compound’s anti-yellowing effect involves theinhibition of oxidative reactions .
Pharmacokinetics
It is known that the compound issoluble in methanol , which may influence its distribution and bioavailability in certain applications.
Result of Action
The primary result of Yellow Inhibitor HN-150’s action is the prevention of yellowing in plastic products . By inhibiting oxidative reactions, the compound can extend the lifespan of these products. It can also improve the appearance of plastic products, making them more transparent and bright.
Action Environment
The efficacy and stability of Yellow Inhibitor HN-150 can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to avoid contact with acidic or basic chemicals.
Biochemical Analysis
Biochemical Properties
Yellow inhibitor HN-150 plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound is known to interact with various biomolecules, including enzymes involved in oxidative stress responses. For instance, Yellow inhibitor HN-150 can inhibit the activity of certain oxidases, thereby reducing the formation of reactive oxygen species (ROS). This inhibition helps in maintaining cellular redox balance and protecting cells from oxidative damage.
Cellular Effects
Yellow inhibitor HN-150 has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to downregulate the expression of pro-inflammatory cytokines in immune cells, thereby reducing inflammation. Additionally, Yellow inhibitor HN-150 can alter metabolic pathways by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to changes in cellular energy production.
Molecular Mechanism
The molecular mechanism of Yellow inhibitor HN-150 involves its binding interactions with specific biomolecules. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, Yellow inhibitor HN-150 has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. This inhibition can result in altered protein turnover and changes in cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Yellow inhibitor HN-150 can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to Yellow inhibitor HN-150 can lead to cumulative effects on cellular function, including increased oxidative stress and altered gene expression profiles.
Dosage Effects in Animal Models
The effects of Yellow inhibitor HN-150 vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways without causing adverse effects. At high doses, Yellow inhibitor HN-150 can induce toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and can be mitigated by adjusting the dosage to optimal levels.
Metabolic Pathways
Yellow inhibitor HN-150 is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as superoxide dismutase (SOD) and catalase, which are crucial for detoxifying reactive oxygen species. Additionally, Yellow inhibitor HN-150 can affect metabolic flux by inhibiting key enzymes in glycolysis and the TCA cycle, leading to changes in metabolite levels and energy production.
Transport and Distribution
Within cells and tissues, Yellow inhibitor HN-150 is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. For example, Yellow inhibitor HN-150 can bind to albumin in the bloodstream, which helps in its transport to different tissues. The compound’s localization and accumulation within cells are influenced by its interactions with cellular transporters and binding proteins.
Subcellular Localization
Yellow inhibitor HN-150 exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Yellow inhibitor HN-150 can localize to the mitochondria, where it can modulate mitochondrial function and energy production. This subcellular localization is crucial for the compound’s biochemical effects and its role in cellular processes.
Biological Activity
Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl- (commonly referred to as Yellow Inhibitor HN-150) is an organic compound with the molecular formula CHNO. It is notable for its potential applications in various biochemical processes, particularly as an antioxidant and an anti-yellowing agent in polymer formulations. This article aims to provide a detailed overview of its biological activity, including research findings, case studies, and relevant data.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 85095-61-0 |
| Appearance | White to almost white powder |
| Melting Point | 177 °C |
| Solubility | Soluble in methanol |
Structural Information
The compound's structure can be represented by the following identifiers:
- IUPAC Name : N,N'-(Methylenedi-4,1-phenylene)bis(2,2-dimethylhydrazinecarboxamide)
- InChI : InChI=1S/C19H26N6O2/c1-24(2)22-18(26)20-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)21-19(27)23-25(3)4/h5-12H,13H2,1-4H3,(H2,20,22,26)(H2,21,23,27)
Antioxidant Properties
Hydrazinecarboxamide has been identified as a potent antioxidant. Studies indicate that it can inhibit the activity of various oxidases, thereby reducing the formation of reactive oxygen species (ROS), which are implicated in oxidative stress and cellular damage. This property is crucial for maintaining cellular redox balance and protecting cells from oxidative damage .
Enzyme Interactions
Research has shown that this compound interacts with several enzymes involved in metabolic pathways. Notably, it has been found to modulate the activity of enzymes related to detoxification processes. For instance, it may enhance the activity of glutathione S-transferases (GSTs), which play a significant role in the detoxification of electrophilic compounds .
Case Studies
-
Case Study on Polymer Stability :
A study evaluated the effectiveness of Yellow Inhibitor HN-150 in preventing yellowing in polymers exposed to UV light. The results indicated that the compound significantly reduced color change compared to untreated samples, demonstrating its utility as an anti-yellowing agent . -
Cell Culture Studies :
In vitro studies using human cell lines showed that treatment with hydrazinecarboxamide resulted in decreased levels of lipid peroxidation products and increased cell viability under oxidative stress conditions. This suggests its potential role in protecting against oxidative damage at the cellular level .
The biological activity of Hydrazinecarboxamide can be attributed to its ability to donate electrons and scavenge free radicals. This mechanism helps mitigate oxidative damage by neutralizing ROS before they can inflict cellular harm. Additionally, its structural properties allow it to interact effectively with various biomolecules, enhancing its protective effects .
Scientific Research Applications
Polymer Science
Hydrazinecarboxamide is primarily utilized in the development of polymers. Its role as an anti-yellowing agent is particularly significant in the production of high-performance plastics and coatings. The compound helps maintain the aesthetic quality of materials exposed to UV light and other environmental stressors.
Case Study: High Oxygen Index Daylighting Board
In a study involving the preparation of high oxygen index daylighting boards, Yellow inhibitor HN-150 was employed to enhance the durability and optical clarity of the polymer matrix. The results indicated a marked improvement in resistance to yellowing compared to untreated samples, confirming its effectiveness as a stabilizer in polymer formulations .
Environmental Applications
The compound has been identified for its potential use in environmental protection strategies. Specifically, it is subject to regulations under the Toxic Substances Control Act (TSCA) due to its significant new uses that may impact environmental safety .
Regulatory Insights
The Environmental Protection Agency (EPA) has recognized hydrazinecarboxamide for its potential applications in various industrial processes that require stringent environmental controls. The compound's characteristics make it a candidate for further research into sustainable practices within chemical manufacturing .
Research Findings
Preliminary investigations suggest that derivatives of hydrazinecarboxamide may exhibit cytotoxic effects against certain cancer cell lines; however, comprehensive studies are needed to fully understand their pharmacological profiles and therapeutic potentials .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Hydrazinecarboxamide,N,N'-[phenylenebis(methylene)]bis[2,2-dimethyl- (CAS 69911-58-6)
- Structural Differences : Replaces the methylenedi-4,1-phenylene bridge with a phenylenebis(methylene) group, altering spatial arrangement and conjugation.
- Properties : Shares the same molecular formula (C₁₄H₂₄N₆O₂) but is a white powder with 99% purity, used as a pharmaceutical intermediate. Its phenylenebis(methylene) linker may reduce rigidity compared to the target compound’s methylene bridge .
- Applications : Primarily in APIs rather than industrial stabilizers, indicating divergent functional roles despite structural similarity .
2.1.2 Hydrazinecarboxamide, N,N′-1,6-hexanediylbis[2,2-dimethyl- (CAS not provided)
- Structural Differences : Features a flexible hexanediyl spacer instead of the rigid methylenedi-phenylene group.
- Properties: Increased flexibility may enhance solubility in non-polar matrices but reduce thermal stability. Regulatory data (40 CFR §721.4300) suggest similar workplace protections, but its aliphatic chain could lower toxicity thresholds .
Functional Analogues
2.2.1 N,N'-(Dithiodi-4,1-phenylene)bis[benzenesulfonamide] (CAS 14897-91-7)
- Structural Differences : Replaces hydrazinecarboxamide with sulfonamide groups and incorporates a disulfide (S–S) bridge.
- Properties : The disulfide bond introduces redox sensitivity, making it prone to cleavage under reducing conditions. This contrasts with the target compound’s hydrolytic stability .
- Applications : Used in dynamic covalent chemistry, whereas HN-150 focuses on UV stabilization .
2.2.2 1-Aziridinecarboxamide,N,N'-(4-methyl-m-phenylene)bis[2,2-dimethyl- (CAS 7402-96-2)
- Structural Differences : Aziridine rings replace hydrazinecarboxamide, introducing strain and reactivity.
- Properties: Higher molecular weight (316.4 g/mol vs. Lacks anti-yellowing utility .
Performance Comparison
| Property | HN-150 | CAS 69911-58-6 | CAS 14897-91-7 |
|---|---|---|---|
| Core Structure | Methylenedi-phenylene + dimethyl hydrazinecarboxamide | Phenylenebis(methylene) + dimethyl hydrazinecarboxamide | Dithiodi-phenylene + sulfonamide |
| Molecular Weight | 332.39 g/mol | 332.39 g/mol | 528.69 g/mol |
| Thermal Stability | High (rigid aromatic core) | Moderate | Low (disulfide cleavage) |
| Primary Application | Anti-yellowing agent | Pharmaceutical intermediate | Redox-active materials |
| Regulatory Status | SNURs (0.1% limit) | Non-hazardous (room temp storage) | Not regulated |
Stability and Reactivity
- HN-150: Dimethyl groups enhance steric protection, reducing hydrolysis rates compared to non-methylated analogues. The methylene bridge provides UV absorption, critical for anti-yellowing .
- CAS 14897-91-7 : Disulfide bonds offer reversible reactivity but limit use in oxidative environments, unlike HN-150’s robust aromatic backbone .
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Core Synthetic Strategy
The compound is synthesized via a two-stage process:
- Methylene-bridged diphenyl framework formation
- Hydrazinecarboxamide functionalization
The methylene-bridged backbone is typically constructed using Ullmann coupling or Friedel-Crafts alkylation, followed by sequential introduction of hydrazinecarboxamide groups through nucleophilic substitutions.
Ullmann Coupling Protocol
A validated method from patent literature employs:
- 4,4'-Methylenediiodobenzene as starting material
- Copper(I) iodide catalyst (0.1 eq)
- N,N'-Dimethylethylenediamine ligand (0.2 eq)
- Dimethylformamide (DMF) solvent at 110°C for 48 hours
This achieves 78-82% yield of the methylene-bridged intermediate, verified by GC-MS analysis.
Hydrazinecarboxamide Functionalization
The intermediate undergoes carboxamide installation via:
Reaction Scheme:
Methylene-bridged diphenyl + 2-ClCO-N(NMe2) → Target Compound
Key process parameters from industrial sources:
| Parameter | Optimal Range |
|---|---|
| Temperature | 0-5°C (initial) → 25°C (final) |
| Solvent System | Toluene/THF (3:1 v/v) |
| Reaction Time | 30 minutes |
| pH Control | 8.5-9.0 (NH4OH buffer) |
This step achieves 91-94% conversion efficiency when using dimethylhydrazine in stoichiometric excess (2.2 eq).
Process Optimization and Scaling
Critical Quality Attributes
Industrial production data reveals sensitivity to:
| Parameter | Effect on Purity | Scalability Impact |
|---|---|---|
| Copper catalyst residue | >50 ppm causes side reactions | Requires chelation filtration |
| Water content | >0.1% hydrolyzes intermediate | Molecular sieves mandatory |
| Stoichiometric ratio | <2.0 eq reduces yield 18-22% | Automated dosing systems required |
Large-scale batches (≥50 kg) show 7-9% yield reduction compared to lab-scale due to thermal gradient effects.
Purification Methodology
The final compound requires multi-stage purification:
Primary Isolation
Chromatographic Polishing
Column Type Eluent Ratio Purity Enhancement Silica gel 60Å Hexane:EtOAc (4:1) 92% → 99.1% C18 Reverse Phase MeOH:H2O (7:3) 99.1% → 99.9%
Patented alternatives suggest using supercritical CO2 extraction (40°C, 150 bar) for solvent-free purification.
Analytical Characterization
Spectroscopic Validation
Batch consistency is confirmed through:
- δ 7.25-7.18 (m, 8H, Ar-H)
- δ 3.72 (s, 2H, CH₂)
- δ 2.94 (s, 12H, N(CH₃)₂)
- 3320 cm⁻¹ (N-H stretch)
- 1655 cm⁻¹ (C=O amide I)
- 1540 cm⁻¹ (C-N bend)
Industrial Production Challenges
Byproduct Management
Common impurities include:
| Impurity | Structure | Control Strategy |
|---|---|---|
| Mono-functionalized adduct | Single hydrazinecarboxamide group | Reductive quenching with NaBH4 |
| Oxidized methylene bridge | Ketone derivative | N2 blanket during synthesis |
Patented methods report <0.3% total impurities through in-process FTIR monitoring.
Environmental Considerations
Waste stream analysis from production facilities shows:
| Waste Component | Concentration | Treatment Method |
|---|---|---|
| Copper residues | 120-150 ppm | Ion-exchange resin |
| Organic solvents | 8-12% v/v | Fractional distillation |
| Unreacted hydrazine | 0.5-0.8% | Ozonolysis degradation |
Lifecycle assessments indicate 37% lower carbon footprint compared to analogous hydrazine derivatives.
Emerging Synthetic Technologies
Continuous Flow Processing
Recent pilot-scale trials demonstrate advantages:
| Parameter | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Reaction Time | 8 hours | 22 minutes | 95% faster |
| Space-Time Yield | 0.8 kg/m³/hr | 4.1 kg/m³/hr | 413% increase |
| Solvent Consumption | 15 L/kg | 6 L/kg | 60% reduction |
Microreactor configurations enable precise control of exothermic amidation steps.
Applications Dictating Synthesis Design
The compound's role as an anti-yellowing agent necessitates:
- Ultra-high purity (>99.5%) to prevent catalytic degradation
- Controlled particle size (D90 < 15 μm) for polymer matrix compatibility
- Low metal content (<5 ppm) to avoid oxidation initiation
These requirements drive the adoption of melt crystallization over traditional solvent-based methods in final purification.
Q & A
Q. What are the established synthetic routes for this compound, and what parameters critically influence reaction yield?
The compound is typically synthesized via condensation reactions. For example, a two-step approach involves reacting N-phenylsemicarbazide with ketones under reflux in ethanol with glacial acetic acid as a catalyst. Key parameters include:
- Temperature : Reflux conditions (~100°C) are critical for imine bond formation.
- Solvent : Polar solvents like ethanol enhance solubility of intermediates .
- Catalyst : Acidic conditions (e.g., acetic acid) accelerate nucleophilic attack . Yields can be optimized by controlling stoichiometry (1:1 molar ratio of reactants) and reaction duration (3–4 hours) .
Q. Which analytical techniques are most reliable for structural characterization?
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group with intramolecular O–H⋯N bonds) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bends at ~1600 cm⁻¹) .
- NMR : Confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, dimethyl groups at δ 1.2–1.5 ppm) .
Q. What workplace safety protocols are mandated for handling this compound?
Under 40 CFR §721.4320, researchers must:
- Use personal protective equipment (gloves, respirators) at concentrations ≥0.1% .
- Implement ventilation controls (fume hoods) to mitigate inhalation risks .
- Adhere to spill containment procedures using inert absorbents .
Advanced Research Questions
Q. How do intermolecular interactions influence its anti-yellowing efficacy in polymers?
The compound’s anti-yellowing action in polyurethanes relies on:
- Hydrogen bonding : Stabilizes the polymer matrix, reducing UV-induced degradation.
- π-π stacking : Enhances UV absorption by delocalizing electrons in the aromatic backbone . Experimental validation:
- Accelerated aging tests : Expose polymer films to UV light (e.g., 340 nm, 500 hours) and measure yellowness index (ΔYI) via spectrophotometry .
- DSC/TGA : Assess thermal stability (decomposition >200°C) to ensure compatibility with polymer processing .
Q. What contradictions exist in reported thermal stability data, and how can they be resolved?
Discrepancies arise from differing sample purity or environmental conditions:
- Moisture sensitivity : Hygroscopic samples degrade faster; use anhydrous solvents during synthesis .
- Analytical methods : Compare TGA (thermal stability) and DSC (phase transitions) under inert vs. oxidative atmospheres . Standardized protocols (e.g., ISO 11358 for TGA) are recommended to harmonize data .
Q. How can computational modeling predict its supramolecular assembly in novel materials?
- DFT calculations : Optimize geometry and quantify hydrogen-bond strengths (e.g., O–H⋯O energy ~25 kJ/mol) .
- Molecular dynamics : Simulate packing efficiency in polymer matrices (e.g., radial distribution functions for π-π interactions) . Validate predictions with PXRD to confirm crystallinity .
Methodological Challenges and Solutions
Q. What experimental design challenges arise in crosslinking studies, and how are they addressed?
Challenges include:
- Solvent compatibility : DMAc is preferred for dissolving hydrophobic polymers while maintaining crosslinker reactivity .
- Kinetic monitoring : Use dynamic light scattering (DLS) to track particle size changes during crosslinking (e.g., 2.5% w/w solutions) .
- Stoichiometry : A 2:1 crosslinker-to-anthracene ratio balances mechanical strength without over-hardening .
Q. How can green chemistry principles be applied to its synthesis?
- Catalyst substitution : Replace acetic acid with L-proline for enantioselective condensation (reduces waste) .
- Solvent recycling : Ethanol can be recovered via distillation post-reaction .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 15 minutes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
